
Sulfadoxine D3
Descripción general
Descripción
Sulfadoxine D3 is a deuterium-labeled derivative of sulfadoxine, a sulfonamide antibiotic. Sulfonamides are a class of compounds known for their antimicrobial properties. This compound is primarily used as an analytical standard in scientific research, particularly in chromatographic investigations .
Mecanismo De Acción
Target of Action
Sulfadoxine D3 primarily targets two enzymes: Plasmodium dihydropteroate synthase and dihydrofolate reductase . These enzymes play a crucial role in the synthesis of folic acid, which is vital for the growth and reproduction of the Plasmodium parasite .
Mode of Action
This compound, being a sulfonamide antibiotic, acts as an antimetabolite . It competes with para-aminobenzoic acid (PABA) for incorporation into folic acid . By inhibiting the enzymes dihydropteroate synthase and dihydrofolate reductase, this compound interferes with the synthesis of folic acid . This disruption in the folic acid pathway hinders the synthesis, repair, and methylation of DNA, which are vital to cell growth in Plasmodium falciparum .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, this compound prevents the conversion of PABA to folic acid . This disruption leads to a deficiency of folic acid, a vital nutrient for the Plasmodium parasite. As a result, the parasite has difficulty reproducing .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The population pharmacokinetics of this compound is best described by a one-compartment disposition model with first-order absorption and elimination . Factors such as body weight, age, and nutritional status significantly influence the pharmacokinetics of this compound .
Result of Action
The primary result of this compound’s action is the inhibition of the growth and reproduction of the Plasmodium parasite . By interfering with the synthesis of folic acid, this compound hinders the synthesis, repair, and methylation of DNA, which are vital to cell growth in Plasmodium falciparum . This leads to a decrease in the number of parasites, thereby alleviating the symptoms of malaria.
Análisis Bioquímico
Biochemical Properties
Sulfadoxine D3 plays a crucial role in biochemical reactions, primarily as an inhibitor of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway. This inhibition disrupts the production of dihydrofolic acid, a precursor for tetrahydrofolic acid, which is essential for DNA synthesis and repair. This compound interacts with dihydropteroate synthase by mimicking para-aminobenzoic acid, a substrate for the enzyme, thereby competitively inhibiting its activity .
Cellular Effects
This compound affects various types of cells by inhibiting folate synthesis, which is critical for cell division and growth. This inhibition leads to a decrease in DNA synthesis and repair, affecting rapidly dividing cells such as bacteria and certain types of cancer cells. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by altering the availability of folate, a cofactor in numerous biochemical reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of dihydropteroate synthase, preventing the enzyme from catalyzing the conversion of para-aminobenzoic acid to dihydropteroate. This binding interaction is competitive, meaning that this compound competes with para-aminobenzoic acid for the active site of the enzyme. The inhibition of dihydropteroate synthase by this compound leads to a decrease in the production of dihydrofolic acid and subsequently tetrahydrofolic acid, disrupting DNA synthesis and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of folate synthesis, resulting in long-term effects on cellular function, including reduced cell proliferation and increased cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits dihydropteroate synthase without causing significant toxicity. At high doses, this compound can lead to toxic effects, including liver and kidney damage, due to the accumulation of unmetabolized drug. Threshold effects have been observed, where a certain dosage level is required to achieve effective inhibition of folate synthesis without causing adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of folate synthesis. It interacts with dihydropteroate synthase, an enzyme that catalyzes the formation of dihydropteroate from para-aminobenzoic acid and pteridine. By inhibiting this enzyme, this compound disrupts the production of dihydrofolic acid, a key intermediate in the synthesis of tetrahydrofolic acid. This disruption affects the overall metabolic flux and levels of metabolites involved in folate-dependent biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The distribution of this compound within the body can affect its localization and efficacy, with higher concentrations observed in tissues with high metabolic activity .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on dihydropteroate synthase. The compound may also be directed to specific subcellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its activity and function, as it needs to be in proximity to its target enzyme to exert its inhibitory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfadoxine D3 involves the incorporation of deuterium atoms into the sulfadoxine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out under controlled conditions to maintain consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Sulfadoxine D3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
Pharmacological Applications
2.1 Treatment of Malaria
- Combination Therapy: Sulfadoxine D3 is primarily used in combination with pyrimethamine for the treatment and prevention of malaria caused by Plasmodium falciparum and P. vivax. This combination is particularly effective against chloroquine-resistant strains .
- Mechanism of Action: It inhibits dihydropteroate synthase, a key enzyme in the folate synthesis pathway of the parasite, thus preventing its growth and reproduction .
2.2 Other Infections
- Bacterial Infections: Beyond malaria, sulfadoxine has shown efficacy against various bacterial infections, including respiratory and urinary tract infections. It is also used in veterinary medicine for treating infections in livestock .
- Preventive Treatment in Pregnancy: Intermittent preventive treatment with sulfadoxine-pyrimethamine during pregnancy has been associated with improved birth outcomes and reduced risk of maternal infections .
Pharmacokinetic Studies
Recent studies have focused on the pharmacokinetics of this compound to optimize dosing regimens:
- High-Performance Liquid Chromatography (HPLC): A sensitive HPLC method has been developed to analyze plasma concentrations of sulfadoxine and pyrimethamine in small sample volumes, facilitating pharmacokinetic studies in vulnerable populations such as pregnant women .
- Population Pharmacokinetics: Research indicates that pregnancy significantly affects the pharmacokinetics of sulfadoxine, necessitating adjusted dosing strategies to maintain therapeutic efficacy .
Case Studies and Clinical Trials
4.1 Efficacy in Malaria Treatment
- A study involving pregnant women demonstrated that a single dose of sulfadoxine-pyrimethamine significantly reduced malaria incidence compared to untreated controls, highlighting its effectiveness as a preventive measure .
4.2 Broader Antimicrobial Effects
- Research has indicated that sulfadoxine-pyrimethamine may also reduce the incidence of sexually transmitted infections and improve maternal health outcomes beyond its antimalarial properties .
Data Table: Summary of Key Findings
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfisoxazole: Used to treat urinary tract infections and other bacterial infections
Uniqueness of Sulfadoxine D3
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical chemistry. The incorporation of deuterium atoms allows for more precise and accurate measurements in mass spectrometry and other analytical techniques. This makes this compound an invaluable tool in research and quality control .
Actividad Biológica
Sulfadoxine D3 is a deuterium-labeled derivative of sulfadoxine, a sulfonamide antibiotic primarily used in combination with pyrimethamine for the treatment of malaria caused by Plasmodium falciparum. This compound's biological activity is crucial for understanding its efficacy, resistance mechanisms, and potential applications in therapeutic settings.
Sulfadoxine acts by inhibiting the enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis in Plasmodium parasites. By blocking this pathway, sulfadoxine leads to a depletion of tetrahydrofolate, a critical cofactor for nucleotide synthesis, ultimately impairing DNA replication and cell division in the parasites .
Binding Affinity and Resistance
Research indicates that mutations in the DHPS gene can significantly affect the binding affinity of sulfadoxine. For instance, a specific mutation (V585) in P. vivax has been linked to reduced binding efficiency, contributing to innate resistance against sulfadoxine . The presence of such mutations highlights the need for ongoing surveillance of resistance patterns in malaria-endemic regions.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion. In a study involving pregnant women and non-pregnant controls, it was found that pregnancy significantly alters the pharmacokinetics of sulfadoxine. Specifically, lower plasma concentrations were observed in pregnant women, which could compromise treatment efficacy .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Non-Pregnant Women | Pregnant Women |
---|---|---|
Area Under Curve (AUC) | 33,284 mg·h/L | 22,315 mg·h/L |
Maximum Concentration (Cmax) | 106,065 µg/L | 72,115 µg/L |
Time to Peak Concentration (Tmax) | 4 hours | 4 hours |
Clinical Efficacy
Sulfadoxine-pyrimethamine (SP) has been widely used as a first-line treatment for uncomplicated malaria. However, clinical trials have shown varying efficacy rates due to emerging resistance. A study conducted in Cameroon demonstrated that while SP remains effective for many patients, adverse hematological events were reported in a small percentage of cases .
Case Study: Efficacy in Pediatric Patients
In a randomized control trial assessing the efficacy of SP compared to other antimalarials in young children, results indicated that while SP was generally well-tolerated, there were cases of delayed parasitological response (DPR). This finding underscores the importance of monitoring treatment outcomes and adapting strategies accordingly .
Resistance Mechanisms
The development of resistance to sulfadoxine is primarily attributed to genetic mutations in the DHPS gene. The correlation between these mutations and clinical outcomes has been documented extensively. For example, a study involving patients from the Peruvian Amazon found that higher numbers of mutations were associated with increased inhibitory concentration values for both sulfadoxine and pyrimethamine .
Table 2: Mutations Associated with Resistance
Mutation Type | Impact on Efficacy |
---|---|
Single Mutation (108N) | Moderate increase in resistance |
Multiple Mutations | Significant treatment failure |
Future Directions
Given the rising resistance to sulfadoxine-pyrimethamine combinations, there is an urgent need for alternative treatments and strategies. Research into novel combinations and higher dosing regimens during pregnancy could enhance therapeutic outcomes. Additionally, ongoing genomic surveillance will be critical for understanding resistance patterns and informing treatment protocols.
Propiedades
IUPAC Name |
4-amino-N-[5-methoxy-6-(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSFRIWCGOHTNF-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC=NC(=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746796 | |
Record name | 4-Amino-N-{5-methoxy-6-[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262770-70-6 | |
Record name | 4-Amino-N-{5-methoxy-6-[(~2~H_3_)methyloxy]pyrimidin-4-yl}benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Sulfadoxine-D3 in analytical chemistry, particularly in analyzing Sulfonamides in food samples?
A1: Sulfadoxine-D3 serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for quantifying Sulfonamides in biological matrices. [, ] Its use helps improve the accuracy and reliability of these methods by accounting for variations during sample preparation and analysis.
Q2: Can you explain the significance of using deuterated compounds like Sulfadoxine-D3 in analytical techniques like LC-MS/MS?
A2: Deuterated compounds like Sulfadoxine-D3 share similar chemical properties with their non-deuterated counterparts but exhibit different masses due to the presence of deuterium (heavy hydrogen) instead of hydrogen atoms. [, ] This difference in mass is easily detectable by mass spectrometry. When used as internal standards in LC-MS/MS, they help correct for variations in ionization efficiency, analyte loss during sample preparation, and instrument fluctuations, leading to more precise and accurate quantification of target analytes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.